1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide
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Overview
Description
1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole core with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like EDCI or DCC.
Attachment of the Aminobutyl and Amino-oxoethyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the indole derivative is reacted with appropriate alkyl halides or amines under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-3-carboxamide: Similar structure with a carboxamide group at the 3-position.
1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide.
Uniqueness
1-(4-Aminobutyl)-N-(2-amino-2-oxoethyl)-1H-indole-2-carboxamide is unique due to its specific functional groups and their positions on the indole ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
649715-29-7 |
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Molecular Formula |
C15H20N4O2 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1-(4-aminobutyl)-N-(2-amino-2-oxoethyl)indole-2-carboxamide |
InChI |
InChI=1S/C15H20N4O2/c16-7-3-4-8-19-12-6-2-1-5-11(12)9-13(19)15(21)18-10-14(17)20/h1-2,5-6,9H,3-4,7-8,10,16H2,(H2,17,20)(H,18,21) |
InChI Key |
AIUJLYLYAGFSLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CCCCN)C(=O)NCC(=O)N |
Origin of Product |
United States |
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